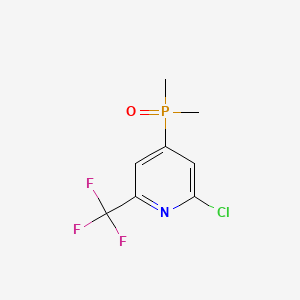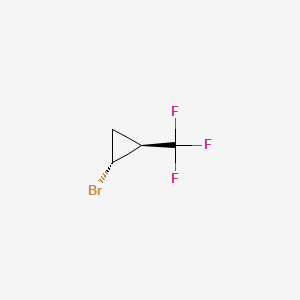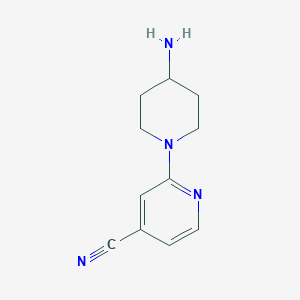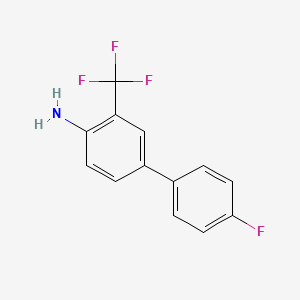
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of a chloro group, a dimethylphosphoryl group, and a trifluoromethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine typically involves the introduction of the chloro, dimethylphosphoryl, and trifluoromethyl groups onto the pyridine ring through a series of chemical reactions. One common method involves the use of chlorinating agents, phosphorylating agents, and trifluoromethylating agents under controlled conditions to achieve the desired substitution pattern on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro, dimethylphosphoryl, and trifluoromethyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine compounds.
科学的研究の応用
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of pyridine derivatives with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The chloro, dimethylphosphoryl, and trifluoromethyl groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
類似化合物との比較
Similar Compounds
2-Chloro-4-(dimethylphosphoryl)pyridine: Lacks the trifluoromethyl group, which may result in different chemical properties and reactivity.
2-Chloro-6-(trifluoromethyl)pyridine:
4-(Dimethylphosphoryl)-6-(trifluoromethyl)pyridine: Lacks the chloro group, leading to variations in its chemical behavior.
Uniqueness
2-Chloro-4-(dimethylphosphoryl)-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the chloro, dimethylphosphoryl, and trifluoromethyl groups on the pyridine ring allows for diverse applications and interactions that are not possible with similar compounds lacking one or more of these groups.
特性
分子式 |
C8H8ClF3NOP |
|---|---|
分子量 |
257.58 g/mol |
IUPAC名 |
2-chloro-4-dimethylphosphoryl-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8ClF3NOP/c1-15(2,14)5-3-6(8(10,11)12)13-7(9)4-5/h3-4H,1-2H3 |
InChIキー |
SPLYILMLVVCSBT-UHFFFAOYSA-N |
正規SMILES |
CP(=O)(C)C1=CC(=NC(=C1)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B13492889.png)


![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
![7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13492933.png)



![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)

![4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid](/img/structure/B13492974.png)
